molecular formula C8H18O2 B13444793 2,2,3,3-Tetramethylbutane-1,4-diol CAS No. 10519-69-4

2,2,3,3-Tetramethylbutane-1,4-diol

Cat. No.: B13444793
CAS No.: 10519-69-4
M. Wt: 146.23 g/mol
InChI Key: UWHGIFFBLHNNEZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone that is heavily substituted with methyl groups. This compound is known for its high degree of branching and compact structure, which influences its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylbutane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,2,3,3-tetramethylbutane-1,4-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding diketone using a continuous flow reactor. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylbutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced further to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Formation of 2,2,3,3-tetramethylbutane-1,4-dione or corresponding carboxylic acids.

    Reduction: Formation of 2,2,3,3-tetramethylbutane.

    Substitution: Formation of halogenated derivatives such as 2,2,3,3-tetramethylbutane-1,4-dichloride.

Scientific Research Applications

2,2,3,3-Tetramethylbutane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical systems, the compound may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another diol with a similar degree of branching but a different ring structure.

    2,2,3,3-Tetramethylbutane: The parent hydrocarbon without hydroxyl groups.

    2,2,4,4-Tetramethylcyclobutane-1,3-dione: A diketone with a similar carbon skeleton.

Uniqueness

2,2,3,3-Tetramethylbutane-1,4-diol is unique due to its high degree of branching and the presence of two hydroxyl groups. This structure imparts distinct physical and chemical properties, such as high melting and boiling points, and makes it a valuable compound in various applications.

Properties

CAS No.

10519-69-4

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,2,3,3-tetramethylbutane-1,4-diol

InChI

InChI=1S/C8H18O2/c1-7(2,5-9)8(3,4)6-10/h9-10H,5-6H2,1-4H3

InChI Key

UWHGIFFBLHNNEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C)(C)CO

Origin of Product

United States

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